molecular formula C11H10N2O2 B13654992 2-cyclopropyl-1H-1,3-benzodiazole-4-carboxylic acid

2-cyclopropyl-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B13654992
M. Wt: 202.21 g/mol
InChI Key: JVDNIHOFKIDFQC-UHFFFAOYSA-N
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Description

2-cyclopropyl-1H-1,3-benzodiazole-4-carboxylic acid is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1H-1,3-benzodiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with ortho-phenylenediamine, followed by cyclization and carboxylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-cyclopropyl-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid
  • 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
  • 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid

Uniqueness

2-cyclopropyl-1H-1,3-benzodiazole-4-carboxylic acid is unique due to its specific cyclopropyl substitution and carboxylic acid functional group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzodiazole derivatives.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-cyclopropyl-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-2-1-3-8-9(7)13-10(12-8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13)(H,14,15)

InChI Key

JVDNIHOFKIDFQC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3N2)C(=O)O

Origin of Product

United States

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